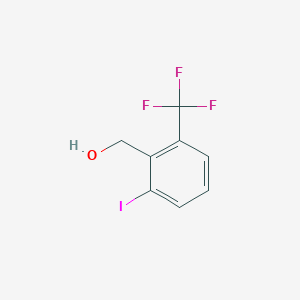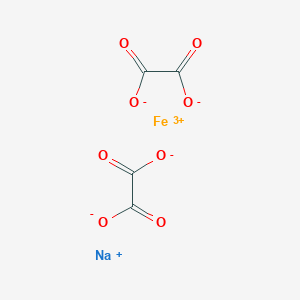
Sodium ferric oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium ferric oxalate, also known as sodium trisoxalatoferrate (III), is an inorganic compound with the formula Na₃[Fe(C₂O₄)₃]. It is a salt consisting of ferrioxalate anions and sodium cations. The ferrioxalate anion is a transition metal complex containing an iron atom in the +3 oxidation state coordinated by three bidentate oxalate ions. This compound is known for its lime green hydrated crystals and its sensitivity to light and higher-energy electromagnetic radiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium ferric oxalate can be synthesized by mixing solutions of sodium oxalate and ferric oxalate. The reaction proceeds as follows: [ 3 \text{Na}_2\text{C}_2\text{O}_4 + \text{Fe}_2(\text{C}_2\text{O}_4)_3 \rightarrow 2 \text{Na}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] ] The equilibrium is attained slowly at room temperature. The product can be crystallized by evaporating the solution just below boiling until small crystals appear, then allowing it to cool. Methanol or ethanol can be added to precipitate the product .
Industrial Production Methods: In industrial settings, this compound is produced by similar methods but on a larger scale. The process involves careful control of temperature and concentration to ensure high yield and purity. The use of hydrogen peroxide may be employed to maintain the iron in the +3 oxidation state during the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium ferric oxalate undergoes various chemical reactions, including photolysis, reduction, and complexation.
Common Reagents and Conditions:
Photolysis: Under light exposure, this compound decomposes, leading to the reduction of iron (III) to iron (II) and the release of carbon dioxide.
Reduction: this compound can be reduced using reducing agents like sodium borohydride, resulting in the formation of iron (II) oxalate.
Complexation: It can form complexes with other metal ions through ligand exchange reactions
Major Products:
Photolysis: Iron (II) oxalate and carbon dioxide.
Reduction: Iron (II) oxalate.
Complexation: Various metal-oxalate complexes
Wissenschaftliche Forschungsanwendungen
Sodium ferric oxalate has a wide range of applications in scientific research:
Chemistry: Used as a photochemical reagent to study light-induced electron transfer reactions.
Biology: Employed in studies involving iron metabolism and transport in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the synthesis of other iron complexes and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of sodium ferric oxalate primarily involves its photolytic properties. Upon exposure to light, intramolecular electron transfer occurs from the oxalate to the iron center, resulting in the formation of iron (II) and the release of carbon dioxide. This process is rapid, occurring on a sub-picosecond timescale. The oxidized oxalate dissociates, forming free solvated carbon dioxide and other reactive species .
Vergleich Mit ähnlichen Verbindungen
Potassium ferrioxalate: Similar in structure but contains potassium cations instead of sodium.
Iron (II) oxalate: Contains iron in the +2 oxidation state and is less stable under light exposure.
Ferric oxalate: Similar in composition but differs in its hydration state and coordination environment
Uniqueness: Sodium ferric oxalate is unique due to its high solubility in water, its distinct lime green color, and its sensitivity to light, making it particularly useful in photochemical studies and applications .
Eigenschaften
Molekularformel |
C4FeNaO8 |
|---|---|
Molekulargewicht |
254.87 g/mol |
IUPAC-Name |
sodium;iron(3+);oxalate |
InChI |
InChI=1S/2C2H2O4.Fe.Na/c2*3-1(4)2(5)6;;/h2*(H,3,4)(H,5,6);;/q;;+3;+1/p-4 |
InChI-Schlüssel |
MKBNNYRMBCFUSH-UHFFFAOYSA-J |
Kanonische SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Na+].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B12846651.png)
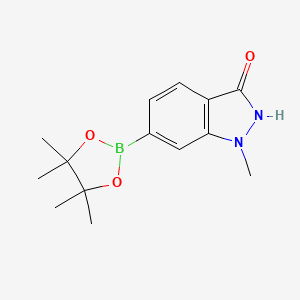
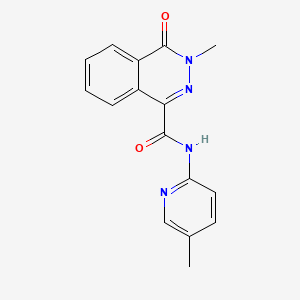
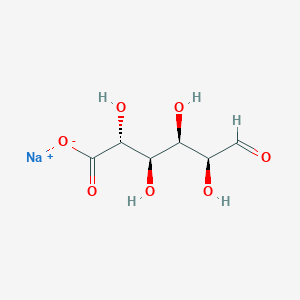


![2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12846716.png)
![Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate](/img/structure/B12846723.png)


![[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene](/img/structure/B12846734.png)
